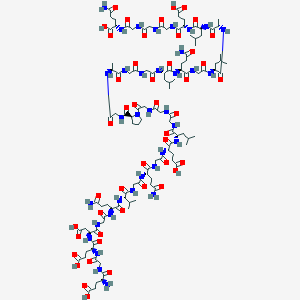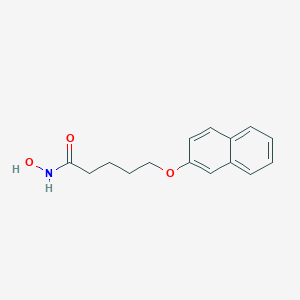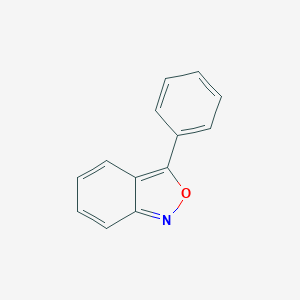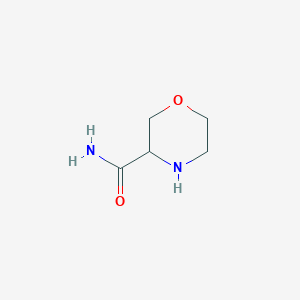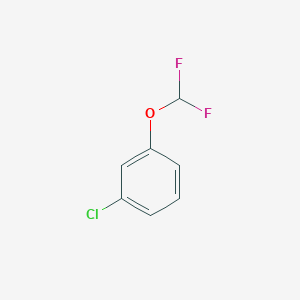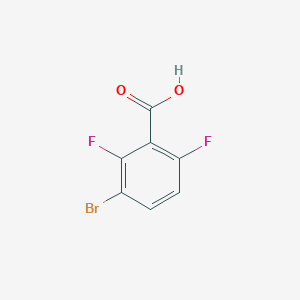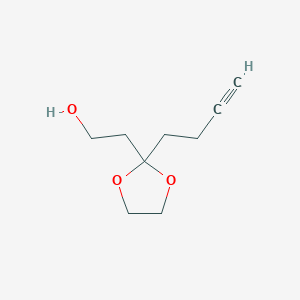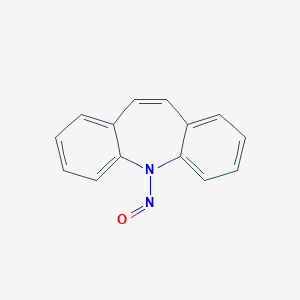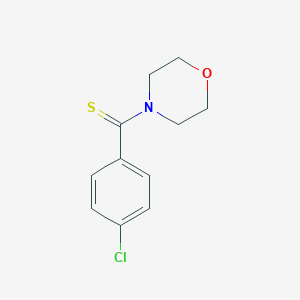
(4-Chlorophenyl)-morpholin-4-ylmethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)-morpholin-4-ylmethanethione, also known as CMMT, is a chemical compound that has been of great interest in scientific research due to its potential applications in medicinal chemistry. CMMT is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)-morpholin-4-ylmethanethione has been studied for its potential applications in medicinal chemistry. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. (4-Chlorophenyl)-morpholin-4-ylmethanethione has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen. Furthermore, (4-Chlorophenyl)-morpholin-4-ylmethanethione has been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)-morpholin-4-ylmethanethione is not fully understood, but it has been reported to inhibit the activity of thioredoxin reductase, an enzyme that plays a role in redox signaling and antioxidant defense. This inhibition leads to an accumulation of reactive oxygen species, which can induce apoptosis in cancer cells. (4-Chlorophenyl)-morpholin-4-ylmethanethione has also been reported to inhibit the growth of Candida albicans by disrupting the fungal cell wall.
Efectos Bioquímicos Y Fisiológicos
(4-Chlorophenyl)-morpholin-4-ylmethanethione has been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species and inhibiting the activity of thioredoxin reductase. This leads to DNA damage and cell death. (4-Chlorophenyl)-morpholin-4-ylmethanethione has also been reported to disrupt the fungal cell wall, leading to cell death in Candida albicans. Furthermore, (4-Chlorophenyl)-morpholin-4-ylmethanethione has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-Chlorophenyl)-morpholin-4-ylmethanethione in lab experiments include its high yield synthesis method, its broad-spectrum anticancer and antifungal activity, and its potential for the treatment of inflammatory diseases. However, the limitations of using (4-Chlorophenyl)-morpholin-4-ylmethanethione in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of (4-Chlorophenyl)-morpholin-4-ylmethanethione. Firstly, further studies are needed to fully understand its mechanism of action and its potential toxicity. Secondly, the development of more efficient synthesis methods for (4-Chlorophenyl)-morpholin-4-ylmethanethione could lead to its wider use in medicinal chemistry. Thirdly, the potential of (4-Chlorophenyl)-morpholin-4-ylmethanethione for the treatment of inflammatory diseases needs to be further explored. Finally, the development of (4-Chlorophenyl)-morpholin-4-ylmethanethione derivatives with improved efficacy and reduced toxicity could lead to the discovery of new drugs for the treatment of cancer, fungal infections, and inflammatory diseases.
Métodos De Síntesis
(4-Chlorophenyl)-morpholin-4-ylmethanethione can be synthesized using various methods, including the reaction of 4-chlorophenyl isothiocyanate with morpholine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-chlorobenzaldehyde with morpholine and thiourea, followed by reduction with sodium borohydride. These methods have been reported in the literature and have been used to synthesize (4-Chlorophenyl)-morpholin-4-ylmethanethione in high yields.
Propiedades
Número CAS |
21011-44-9 |
|---|---|
Nombre del producto |
(4-Chlorophenyl)-morpholin-4-ylmethanethione |
Fórmula molecular |
C11H12ClNOS |
Peso molecular |
241.74 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C11H12ClNOS/c12-10-3-1-9(2-4-10)11(15)13-5-7-14-8-6-13/h1-4H,5-8H2 |
Clave InChI |
QQAQCKDPIMFFLI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1COCCN1C(=S)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



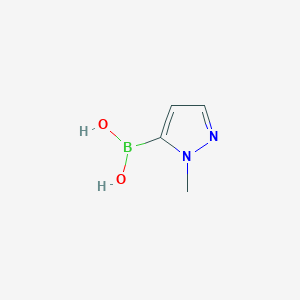
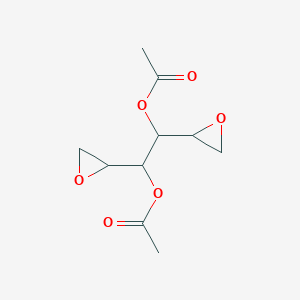
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B110607.png)
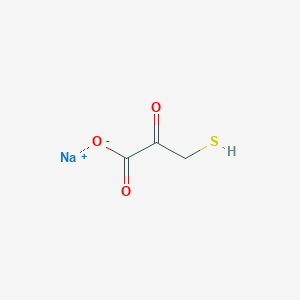
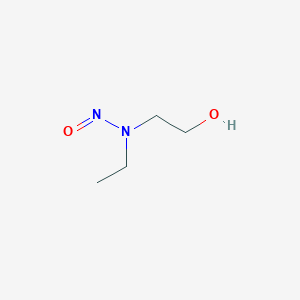
![Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B110615.png)
